molecular formula C12H12FNO B3359202 4-(5-fluoro-1H-indol-3-yl)butanal CAS No. 843654-83-1

4-(5-fluoro-1H-indol-3-yl)butanal

Cat. No.: B3359202
CAS No.: 843654-83-1
M. Wt: 205.23 g/mol
InChI Key: HHOVUDIWFGCCLG-UHFFFAOYSA-N
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Description

4-(5-Fluoro-1H-indol-3-yl)butanal is a fluorinated indole derivative characterized by a butanal chain attached to the 3-position of the indole ring and a fluorine substituent at the 5-position. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling interactions with biological targets such as neurotransmitter receptors and enzymes.

Properties

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-8,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOVUDIWFGCCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474359
Record name 4-(5-fluoro-1H-indol-3-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843654-83-1
Record name 4-(5-fluoro-1H-indol-3-yl)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-1H-indol-3-yl)butanal can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 5-fluoro-3-indole and butanal, which undergo a series of reactions to form the desired product.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-1H-indol-3-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

    Reduction: 4-(5-Fluoro-1H-indol-3-yl)butanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is part of the indole family, which is known for diverse biological activities. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a promising candidate for various applications in pharmaceutical research. Preliminary studies suggest that 4-(5-fluoro-1H-indol-3-yl)butanal may exhibit:

  • Antimicrobial Properties : The indole structure's ability to interact with biological receptors may lead to modulation of cellular processes, potentially providing antimicrobial effects.
  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation, particularly in pancreatic cancer models .

Medicinal Chemistry

This compound has potential applications in drug development:

  • Targeting Enzymes and Receptors : Research into its interaction with various molecular targets is ongoing, focusing on enzymes and receptors involved in critical biological functions .
  • Cancer Therapeutics : Its derivatives are being explored for their ability to inhibit specific cancer pathways, particularly those involving tryptophan metabolism in tumors .

Industrial Applications

The compound may also find utility in industrial settings:

  • Agrochemicals : As an intermediate in the synthesis of agrochemicals due to its reactive nature.
  • Material Science : Its derivatives are being studied for use in resins and polymers, leveraging the reactivity of the indole structure.

Anticancer Activity

  • Study on Pancreatic Cancer Cells :
    • Researchers evaluated the efficacy of this compound derivatives against KRAS mutant pancreatic ductal adenocarcinoma (PDAC) cells.
    • Results indicated that certain derivatives exhibited IC₅₀ values in the sub-micromolar range, demonstrating significant potency compared to standard chemotherapeutics like gemcitabine .
  • Mechanism Exploration :
    • Investigations into how this compound interacts with cellular pathways revealed potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Mechanism of Action

The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)butanal involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(5-fluoro-1H-indol-3-yl)butanal and related compounds:

Compound Name Core Structure Functional Group Key Substituents Biological/Synthetic Relevance Reference
This compound Indole Aldehyde 5-F, butanal chain Synthetic intermediate, potential bioactivity -
4-(5-Fluoro-1H-indol-3-yl)butan-1-ol Indole Alcohol 5-F, butanol chain Research chemical (GLPBIO)
4-(n-Heptyloxy)butanal Linear alkoxy chain Aldehyde Heptyloxy group Pheromone component (Anoplophora glabripennis)
Ethyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate Indole + piperidine Ester 5-F, piperidine-ester Synthetic intermediate
2-(4-(3-Chlorobenzoyl)piperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one Indole + piperazine Ketone 5-F, chlorobenzoyl, piperazine Antipsychotic/anticancer research

Physicochemical Properties

  • Reactivity : The aldehyde group in this compound renders it more reactive than its alcohol counterpart (4-(5-fluoro-1H-indol-3-yl)butan-1-ol), enabling nucleophilic additions or condensations.
  • Solubility: Fluorine’s electronegativity may improve aqueous solubility relative to non-fluorinated analogs, though the aldehyde group could reduce it compared to alcohols.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-fluoro-1H-indol-3-yl)butanal with high purity for research applications?

  • Methodological Answer : A multi-step synthesis is recommended:

Indole Core Formation : Start with 5-fluoroindole, synthesized via the Bartoli or Fischer indole synthesis (adapted from methods for related fluorinated indoles) .

Side-Chain Introduction : Use alkylation (e.g., Friedel-Crafts or nucleophilic substitution) to attach a butanal precursor. For example, react 5-fluoroindole with 4-bromobutan-1-ol under basic conditions.

Oxidation : Convert the alcohol intermediate to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm identity using NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., 5-fluoroindole derivatives show characteristic aromatic proton signals at δ 7.2–7.8 ppm; the aldehyde proton appears at δ 9.5–10.0 ppm) .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z for C12H11FNO: 204.08).
  • FTIR : Detect the aldehyde C=O stretch (~1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

Q. What stability considerations are critical when handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the aldehyde group.
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the indole core.
  • Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the fluoro-indole moiety in this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituents at the indole 5-position (e.g., Cl, Br, H) and varying aldehyde chain lengths.
  • Biological Assays : Test analogs in target systems (e.g., enzyme inhibition, cytotoxicity). Fluorine’s electronegativity often enhances binding affinity, as seen in fluorinated indole-based therapeutics .
  • Computational Modeling : Use docking studies to compare interactions of fluorinated vs. non-fluorinated analogs with target proteins.

Q. What advanced analytical techniques are required to resolve contradictory data on the compound’s reactivity in different solvent systems?

  • Methodological Answer :
  • HPLC-MS : Track degradation products in polar vs. non-polar solvents.
  • Variable Temperature NMR : Study solvent effects on conformational stability (e.g., DMSO vs. CDCl3) .
  • Kinetic Analysis : Monitor aldehyde oxidation rates using UV-Vis spectroscopy under controlled O2 levels.

Q. What experimental strategies can elucidate the metabolic pathways of this compound in cellular models?

  • Methodological Answer :
  • Isotope Labeling : Synthesize 13C/14C-labeled compound for tracer studies.
  • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., oxidized aldehydes, glucuronidated indoles).
  • Enzyme Inhibition : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes.

Q. How should researchers address discrepancies in reported biological activity of this compound across different studies?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., cell line, passage number, serum-free media).
  • Purity Validation : Use HPLC to confirm compound integrity (>98% purity).
  • Orthogonal Assays : Cross-validate results with alternative methods (e.g., fluorescence-based vs. radiometric assays). For example, conflicting cytotoxicity data may arise from impurities, as resolved in pheromone studies by isolating bioactive components .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-fluoro-1H-indol-3-yl)butanal
Reactant of Route 2
Reactant of Route 2
4-(5-fluoro-1H-indol-3-yl)butanal

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